

Analytical methods for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride characterization

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Compound of Interest

Compound Name: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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An In-Depth Guide to the Analytical Characterization of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of safety and efficacy. **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** is a heterocyclic compound whose sulfone and amine moieties make it a valuable building block in medicinal chemistry, particularly for developing novel therapeutic agents.^{[1][2]} Its purity, stability, and structural integrity directly influence the quality of downstream products.

This application note provides a comprehensive suite of analytical methods designed for the complete characterization of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**. Moving beyond simple procedural lists, this guide delves into the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for generating reliable and reproducible data. The protocols herein are

designed as self-validating systems, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a holistic analytical profile of the molecule.

Physicochemical Profile: The Foundational Data

A thorough understanding of a compound's fundamental physicochemical properties is the mandatory first step in any analytical strategy. These parameters govern everything from solvent selection for chromatography to interpretation of thermal analysis data.

Property	Value	Source
CAS Number	51642-03-6	[3] [4] [5] [6] [7] [8]
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	[4] [9]
Molecular Weight	171.65 g/mol	[4] [9] [10]
IUPAC Name	1,1-dioxothiolan-3-amine;hydrochloride	[9]
Melting Point	~208 °C	[5]
Appearance	Solid (Expected)	[11]

Chromatographic Analysis: Quantifying Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile compounds like **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from potential impurities, synthetic by-products, and degradation products.

Causality of Method Design: The primary amine in the structure necessitates careful mobile phase control to ensure good peak shape. Amines can interact with residual silanols on the silica-based column packing, leading to peak tailing. Using a slightly acidic mobile phase (e.g., pH 3-4) protonates the amine, minimizing this secondary interaction. A buffer is included to

maintain a stable pH. A C18 column is chosen for its versatility in retaining moderately polar compounds.

Protocol: RP-HPLC Method for Purity and Assay

Objective: To determine the purity of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** and quantify it against a reference standard.

Instrumentation & Consumables:

- HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Ammonium acetate, adjusted to pH 3.5 with acetic acid.
- Mobile Phase B: Acetonitrile.
- Diluent: Water/Acetonitrile (90:10 v/v).
- Reference Standard: **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** of known purity.

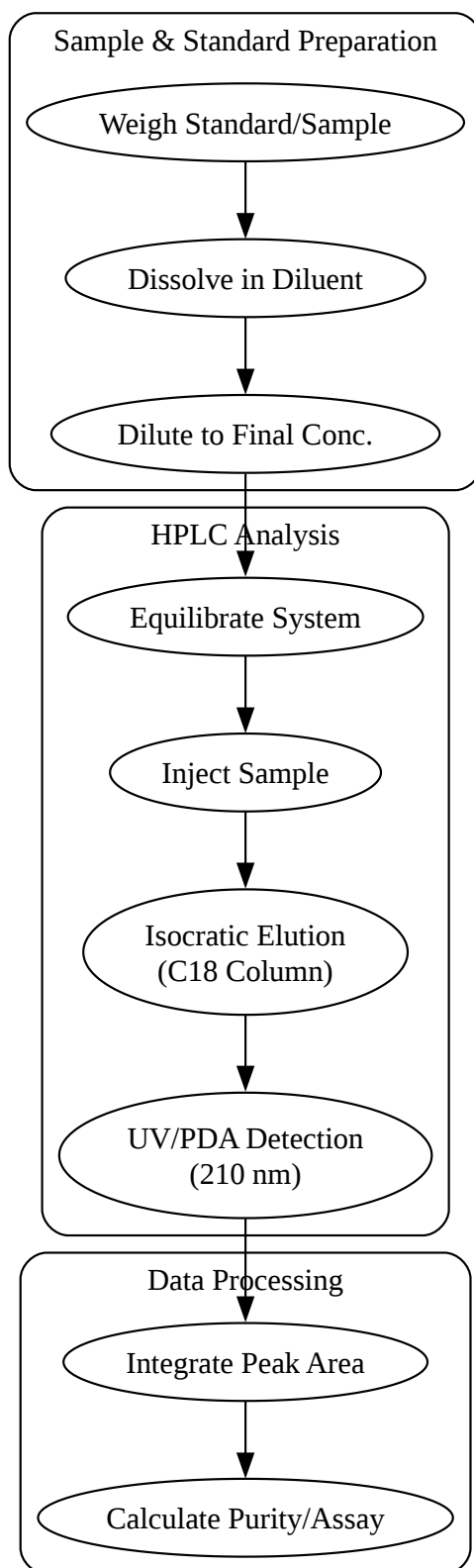
Chromatographic Conditions:

Parameter	Condition	Rationale
Mode	Isocratic	For a simple purity screen, an isocratic method is rapid and robust. [12]
Mobile Phase	95% A : 5% B	High aqueous content ensures retention of the polar analyte on the C18 phase.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	A small volume minimizes potential peak distortion from the injection solvent.
Detection	210 nm	Wavelength selected for detecting the sulfone chromophore, as the molecule lacks a strong UV chromophore at higher wavelengths.
Run Time	10 minutes	Sufficient to elute the main peak and any closely related impurities.

Procedure:

- **Standard Preparation (100 µg/mL):** Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- **Sample Preparation (100 µg/mL):** Prepare the sample in the same manner as the standard.

- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. The theoretical plates should be > 2000 and the tailing factor should be < 1.5 .
- Analysis: Inject the standard and sample solutions in duplicate. Calculate the purity or assay value based on the peak area comparison.



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Spectroscopic Analysis: Confirming Identity and Structure

Spectroscopic techniques provide an orthogonal confirmation of the compound's identity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. Both ^1H and ^{13}C NMR should be performed.

Principle: NMR probes the magnetic properties of atomic nuclei (^1H , ^{13}C) within the molecule's magnetic environment. The resulting spectrum provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships.

Sample Preparation Protocol:

- Accurately weigh 5-10 mg of the sample.
- Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or $\text{DMSO-}d_6$) in a clean, dry NMR tube. D_2O is often a good choice for hydrochloride salts due to high solubility.
- Vortex briefly to ensure complete dissolution.

Expected Spectral Features (in D_2O):

- ^1H NMR: The tetrahydrothiophene ring protons will appear as complex multiplets in the aliphatic region (~2.0-4.0 ppm). The proton at the C3 position (adjacent to the amine) will likely be the most downfield of the ring protons. The amine protons (NH_3^+) may exchange with D_2O and not be visible, or appear as a broad singlet.
- ^{13}C NMR: Four distinct signals are expected for the four carbon atoms of the tetrahydrothiophene ring. The carbon atom bonded to the nitrogen (C3) will be shifted downfield compared to the other aliphatic carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Principle: MS ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, preventing fragmentation and clearly showing the molecular ion.

Protocol (Direct Infusion ESI-MS):

- Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent like methanol or water/acetonitrile.
- Infuse the solution directly into the ESI source at a low flow rate (e.g., $5\text{-}10 \mu\text{L/min}$).
- Acquire data in positive ion mode.

Expected Data: The analysis will detect the free base of the compound. The expected exact mass of the neutral molecule ($\text{C}_4\text{H}_9\text{NO}_2\text{S}$) is approximately 135.0354 Da. In positive ion mode, the primary observed ion will be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 136.0432.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This creates a unique "fingerprint" spectrum.

Protocol (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$.

Expected Key Vibrational Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3200-3000	N-H Stretch	Primary Amine (as -NH ₃ ⁺ salt)
~3000-2850	C-H Stretch	Aliphatic CH ₂
~1600-1500	N-H Bend	Primary Amine (as -NH ₃ ⁺ salt)
~1320-1280	S=O Asymmetric Stretch	Sulfone (SO ₂)
~1150-1120	S=O Symmetric Stretch	Sulfone (SO ₂)

Thermal Analysis: Assessing Stability and Thermal Properties

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) provides critical information on the thermal stability, melting point, and presence of solvates or hydrates.[\[13\]](#)[\[14\]](#)

Principle:

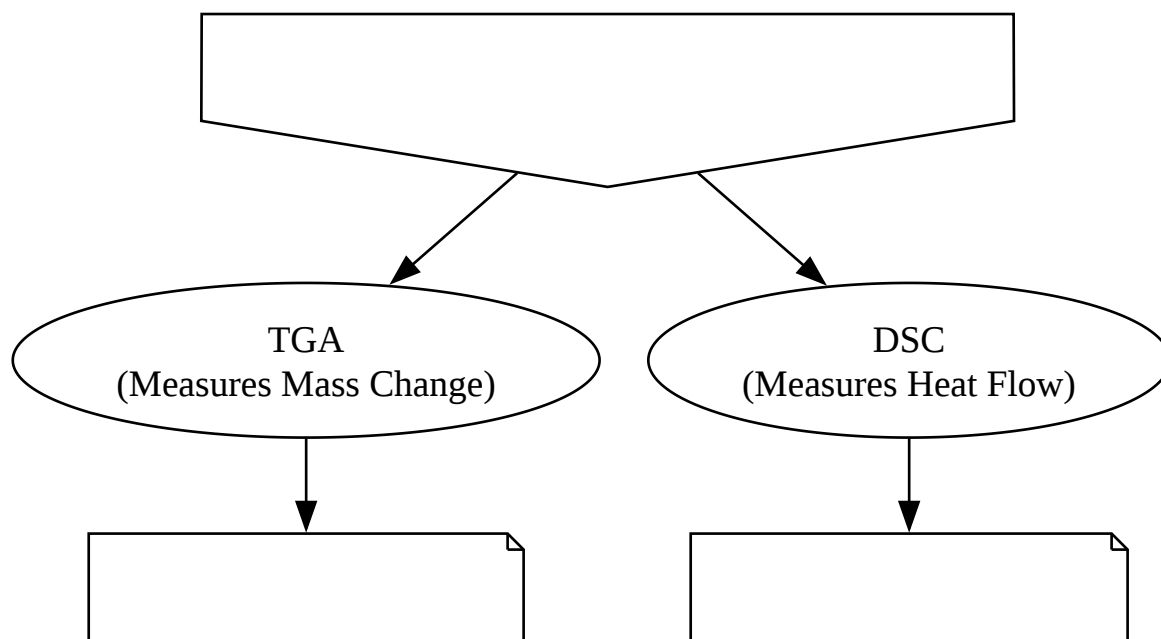
- TGA: Measures the change in mass of a sample as a function of temperature. Significant mass loss indicates decomposition or the loss of volatiles like water or solvent.[\[15\]](#)
- DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. This reveals thermal events like melting (endotherm) or decomposition (exotherm).[\[15\]](#)

Protocol (TGA-DSC):

- Accurately weigh 3-5 mg of the sample into an aluminum pan.
- Place the pan in the TGA-DSC instrument.
- Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).
- Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.

Expected Thermal Profile:

- TGA Curve: For a pure, anhydrous sample, the TGA curve should remain flat until the onset of decomposition, at which point a sharp drop in mass will occur.
- DSC Curve: A sharp endothermic peak should be observed, corresponding to the melting of the crystalline solid. The peak of this endotherm should align with the reported melting point of ~208 °C. At higher temperatures, an exothermic or complex endothermic event corresponding to the decomposition seen in the TGA curve will be visible.^[14]



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Safety and Handling Precautions

Based on aggregated GHS data, **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** must be handled with appropriate care.^{[9][10]}

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommendations:

- Always handle in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion: An Integrated Approach to Characterization

The analytical characterization of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** requires a multi-technique approach. HPLC provides the quantitative measure of purity, while a combination of NMR, MS, and FTIR spectroscopy confirms the structural identity and functional group composition. Finally, TGA-DSC analysis verifies its thermal properties and stability. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and reliable analytical profile, ensuring the quality and integrity of this important chemical intermediate for its intended application in research and drug development.

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